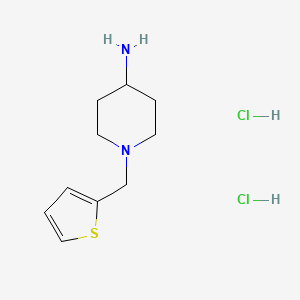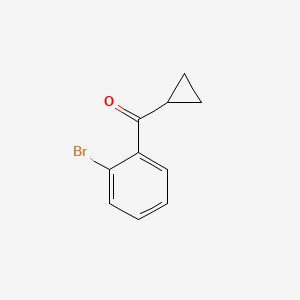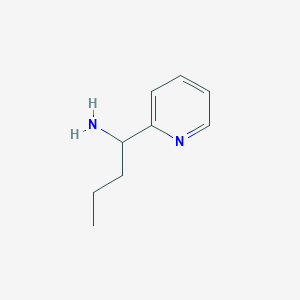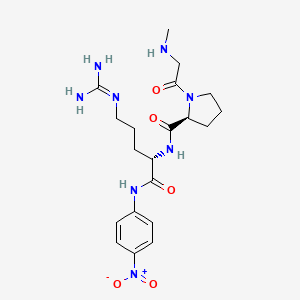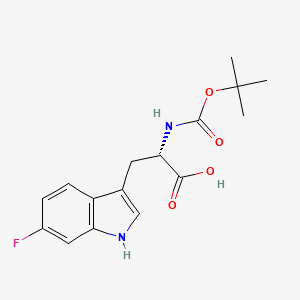
3-(Piperidin-4-yloxy)-pyridine dihydrochloride
Vue d'ensemble
Description
“3-(Piperidin-4-yloxy)-pyridine dihydrochloride” is a chemical compound with the molecular formula C10H14N2O.2ClH . It has a molecular weight of 251.16 . This compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 251.16 . The InChI code for this compound is 1S/C10H14N2O.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H .
Applications De Recherche Scientifique
Synthesis Techniques and Intermediates : A novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, a related compound with significance in medicinal chemistry, was developed. This method is more practical for producing large quantities than the existing complex, multi-stage approach (Smaliy et al., 2011).
Chemical Reactions and Derivatives : Functionalized 4H-Pyrano[3,2-c]pyridines were synthesized from 4-Hydroxy-6-methyl-2-pyridone, using piperidine as a catalyst. These derivatives have potential applications in various chemical reactions (Mekheimer et al., 1997).
Building Blocks for Heterocycles : 3,4-Piperidyne, an intermediate structurally related to 3-(Piperidin-4-yloxy)-pyridine dihydrochloride, was used as a building block for synthesizing annulated piperidines. This showcases the compound's utility in generating functionalized heterocycles (McMahon et al., 2015).
Inhibition of Deoxycytidine Kinase : 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in preparing potent deoxycytidine kinase inhibitors, was synthesized through an economical process. This illustrates the compound's relevance in pharmaceutical development (Zhang et al., 2009).
Synthesis of Piperidine Derivatives : Piperidine derivatives, including those similar to this compound, were synthesized from serine, demonstrating the compound's versatility in producing a range of amines (Acharya & Clive, 2010).
Receptor Binding Assays : Pyrazolo[1,5-a]pyridines, structurally related to the compound of interest, were synthesized and evaluated for their binding affinity to dopamine receptors, highlighting the compound's potential in neurological studies (Guca, 2014).
Preparation of Azolyl Piperidines : The preparation of 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles with bromopyridines, followed by reduction, demonstrates the compound's utility in creating diverse chemical structures (Shevchuk et al., 2012).
Dynamics of Adsorbed Nitroxide Radicals : A study on the dynamics of adsorbed nitroxide radicals, including 4-oxo-2,2,6,6-tetramethyl-1-piperin-yloxy, sheds light on the behavior of related compounds in specific conditions, such as during dehydration processes (Damian et al., 1998).
Mécanisme D'action
Target of Action
Similar compounds such as 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have been reported to target the epidermal growth factor receptor (egfr) t790m/l858r .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through covalent bonding .
Biochemical Pathways
Based on the reported target of similar compounds, it may affect pathways related to egfr signaling .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and promote apoptosis .
Propriétés
IUPAC Name |
3-piperidin-4-yloxypyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLSUMGJCALZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629383 | |
| Record name | 3-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
310880-81-0 | |
| Record name | 3-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

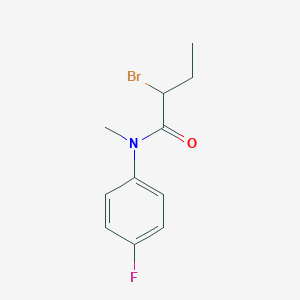

![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)


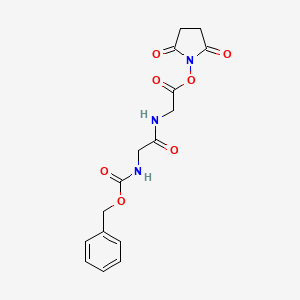

![Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1344571.png)
